

Spectroscopic Analysis of Anthranilic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Anthranilic acid*

Cat. No.: *B10759529*

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This technical guide provides a comprehensive overview of the spectroscopic data for pure **anthranilic acid** (2-aminobenzoic acid), a key intermediate in the biosynthesis of tryptophan and a valuable compound in the manufacturing of dyes, perfumes, and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data, experimental protocols, and visual workflows to aid in the identification, characterization, and quality control of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

Data Presentation: IR Absorption Bands

The IR spectrum of **anthranilic acid** is characterized by distinct absorption bands corresponding to its primary functional groups: the carboxylic acid (-COOH) and the aromatic amine (-NH₂).

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibrational Mode
3394 cm ⁻¹	Strong	N-H stretching (asymmetric) of the amine group.[1]
~3000-2500 cm ⁻¹	Broad	O-H stretching of the carboxylic acid (involved in hydrogen bonding).
1670-1680 cm ⁻¹	Strong	C=O stretching of the carboxylic acid.
1584-1620 cm ⁻¹	Strong	N-H bending (scissoring) of the amine group and C=C stretching of the aromatic ring. [2][3]
1521 cm ⁻¹	Medium	C=C aromatic ring stretching. [2]
1263 cm ⁻¹	Strong	C-O stretching of the carboxylic acid.[2]
750-800 cm ⁻¹	Strong	C-H out-of-plane bending (indicative of ortho-disubstitution on the benzene ring).

Note: Peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, thin film).

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common method for preparing solid samples for IR analysis.[4][5]

- Sample Preparation: Grind 1-2 mg of pure **anthranilic acid** with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

- Pellet Formation: Transfer the powder into a pellet press die. Apply high pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet.^[4]
- Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
- Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer's beam path.
- Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
- Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization: IR Spectroscopy Workflow



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Workflow for obtaining an IR spectrum using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For **anthranilic acid**, the absorption of UV light is primarily due to $\pi \rightarrow \pi^*$ transitions within the aromatic ring and $n \rightarrow \pi^*$ transitions involving the non-bonding electrons of the oxygen and nitrogen atoms.

Data Presentation: UV-Vis Absorption Maxima

The UV-Vis spectrum of **anthranilic acid** is typically recorded in a solvent such as ethanol or methanol.

Wavelength (λ_{max})	Molar Absorptivity (ϵ)	Solvent	Transition Type
~321-336 nm	~3,000-5,000 $\text{L mol}^{-1} \text{cm}^{-1}$	Ethanol/Methanol	$\pi \rightarrow \pi$
~250-260 nm	~8,000-10,000 $\text{L mol}^{-1} \text{cm}^{-1}$	Ethanol/Methanol	$\pi \rightarrow \pi$

Note: The exact λ_{max} and ϵ values can be influenced by the solvent polarity and pH.[6]

Anthranilic acid is also fluorescent, with an excitation peak around 336 nm and an emission peak around 411 nm.[7]

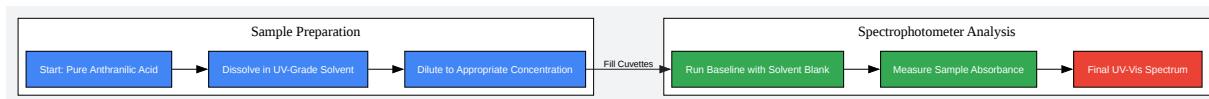
Experimental Protocol: UV-Vis Spectroscopy in Solution

This protocol outlines the standard procedure for obtaining a UV-Vis absorption spectrum.[8][9]

- Solution Preparation: Prepare a stock solution of **anthranilic acid** of known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol). From this stock, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).
- Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize.
- Blank Measurement: Fill a quartz cuvette with the pure solvent (e.g., ethanol) to be used as the reference or blank. Place it in the reference holder of the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-500 nm).[8]
- Sample Measurement: Rinse the sample cuvette with a small amount of the analyte solution, then fill it. Place the cuvette in the sample holder.

- Spectrum Acquisition: Scan the sample over the specified wavelength range. The instrument records the absorbance at each wavelength.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}) from the resulting spectrum.

Visualization: UV-Vis Spectroscopy Workflow



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Workflow for obtaining a UV-Vis spectrum of a solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Data Presentation: ^1H NMR (Proton NMR)

The ^1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The following data were recorded in DMSO-d₆.[\[10\]](#)[\[11\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~11.0 - 13.0	broad singlet	-	1H	-COOH
7.72	doublet of doublets	J = 8.0, 1.6 Hz	1H	H-6
7.23	triplet of doublets	J = 8.3, 1.6 Hz	1H	H-4
6.76	doublet	J = 8.3 Hz	1H	H-5
6.52	triplet	J = 8.0 Hz	1H	H-3
~7.0 (variable)	broad singlet	-	2H	-NH ₂

Note: The chemical shifts of the acidic -COOH and amine -NH₂ protons are variable and can be confirmed by D₂O exchange.

Data Presentation: ¹³C NMR

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their electronic environment. The following data were recorded in DMSO-d₆.[\[10\]](#)[\[12\]](#)[\[13\]](#)

Chemical Shift (δ , ppm)	Assignment
169.6	C-7 (-COOH)
151.5	C-2 (C-NH ₂)
133.8	C-4 (CH)
131.2	C-6 (CH)
116.4	C-5 (CH)
114.6	C-3 (CH)
109.6	C-1 (C-COOH)

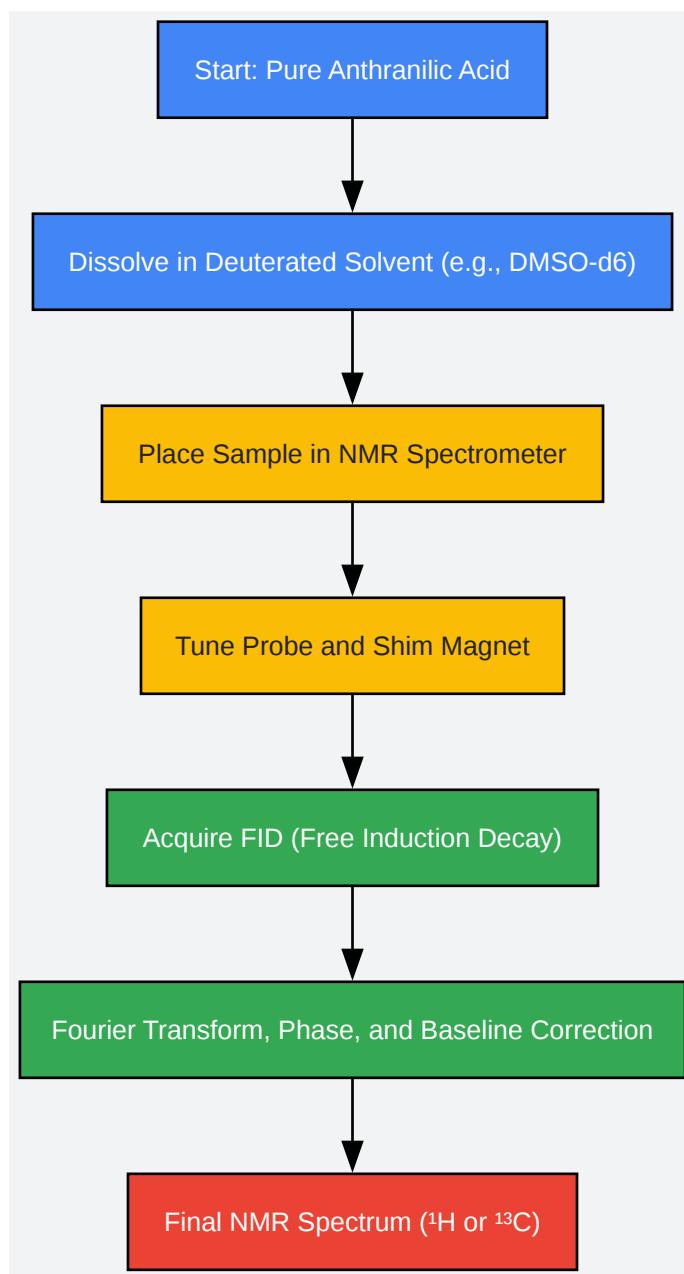
Experimental Protocol: NMR Spectroscopy

This protocol describes the general steps for acquiring NMR spectra of an organic compound.

[14][15]

- Sample Preparation: Dissolve approximately 10-20 mg of pure **anthranilic acid** in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[10] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
- Instrument Tuning: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned to the specific nucleus being observed (¹H or ¹³C) and the magnetic field is "shimmed" to maximize its homogeneity, which improves spectral resolution.
- Parameter Setup: Set the acquisition parameters for the experiment. This includes the pulse sequence, number of scans, acquisition time, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope. [10]
- Data Acquisition: The experiment is initiated. A radiofrequency pulse excites the nuclei, and the resulting signal (Free Induction Decay, FID) is detected as the nuclei relax.
- Data Processing: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a mathematical operation called a Fourier Transform. The spectrum is then phased and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Visualization: NMR Spectroscopy Workflow



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Generalized workflow for an NMR spectroscopy experiment.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Data Presentation: Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion ($M^{+ \cdot}$) and various fragment ions.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
137	69.8	$[M^{+ \cdot}]$ (Molecular Ion)[16]
119	100	$[M - H_2O]^{+ \cdot}$ or $[M - NH_3 - H]^{+ \cdot}$
92	51.0	$[M - COOH]^{+ \cdot}$ or $[C_6H_6N]^{+ \cdot}$ [16]
65	16.6	$[C_5H_5]^{+ \cdot}$ (Fragment from benzenium ion)[16]

Note: The molecular ion peak at m/z 137 confirms the molecular weight of **anthranilic acid** ($C_7H_7NO_2$).[16][17] The base peak at m/z 119 represents the most abundant fragment ion.

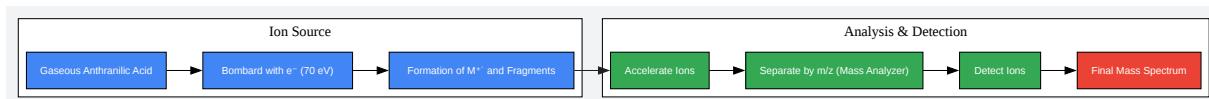
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a typical EI-MS experiment.[18][19]

- Sample Introduction: A small amount of the solid **anthranilic acid** sample is introduced into the instrument, often via a direct insertion probe. The sample is heated in a vacuum to induce sublimation, converting it to the gas phase.[18]
- Ionization: The gaseous molecules enter the ionization chamber where they are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion ($M^{+ \cdot}$).[19]
- Fragmentation: The high energy of the molecular ion often causes it to be unstable, leading to its fragmentation into smaller, charged ions and neutral radicals or molecules.

- **Mass Analysis:** The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- **Detection:** A detector at the end of the mass analyzer counts the number of ions at each m/z value.
- **Spectrum Generation:** The instrument's software plots the relative abundance of the ions versus their m/z ratio to generate the mass spectrum.

Visualization: Mass Spectrometry Workflow



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Workflow for an Electron Ionization Mass Spectrometry experiment.

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